2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride
Overview
Description
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a hydrochloride salt form of 2-[Cyclopropyl(ethyl)amino]acetic acid, which is characterized by the presence of a cyclopropyl group, an ethyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopropylamine with ethyl bromoacetate, followed by hydrolysis and subsequent acidification with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Cyclopropylamine and Ethyl Bromoacetate Reaction: This step is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Hydrolysis: The intermediate ester is hydrolyzed using a strong base like sodium hydroxide.
Acidification: The resulting amino acid is then acidified with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the context of its use. The cyclopropyl and ethyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
2-[Cyclopropyl(propyl)amino]acetic acid hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
2-[Cyclopropyl(butyl)amino]acetic acid hydrochloride: Similar structure but with a butyl group instead of an ethyl group.
Properties
IUPAC Name |
2-[cyclopropyl(ethyl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8(5-7(9)10)6-3-4-6;/h6H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRKMKALHOFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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